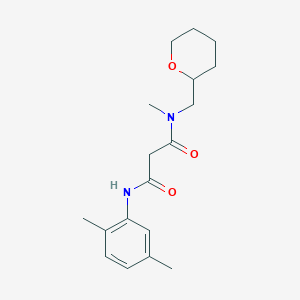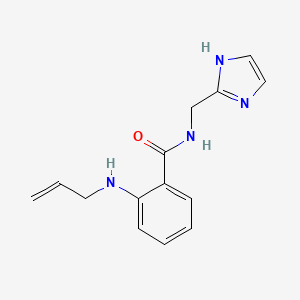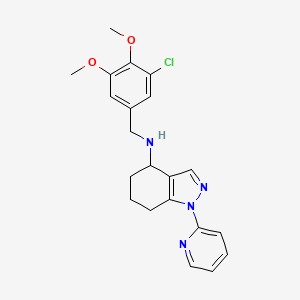![molecular formula C20H27N5O2 B4249545 5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B4249545.png)
5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile
概要
説明
5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,4]diazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile typically involves multiple steps. One common method starts with the alkylation of methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine. The resulting derivative undergoes cyclization upon deprotection of the Boc group to yield the pyrazolo-diazepine skeleton . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the furoyl and diazepine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a valuable scaffold for drug design and medicinal chemistry.
Biology: Its potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: It can be used in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a][1,4]diazepine core is known to interact with the central nervous system, potentially modulating neurotransmitter activity . The exact pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
Etizolam: A benzodiazepine analog with similar sedative properties.
5-({4-[4-(Diethylamino)butyl]-1-piperidinyl}acetyl)-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: Another compound with a diazepine core.
Uniqueness
5-[4-(Diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile is unique due to its specific structural features, such as the furoyl and pyrazolo[1,5-a][1,4]diazepine moieties, which contribute to its distinct pharmacological profile.
特性
IUPAC Name |
5-[4-(diethylaminomethyl)-5-ethylfuran-2-carbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2/c1-4-18-15(13-23(5-2)6-3)10-19(27-18)20(26)24-8-7-9-25-17(14-24)11-16(12-21)22-25/h10-11H,4-9,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGZXLQAQGVTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)N2CCCN3C(=CC(=N3)C#N)C2)CN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B4249468.png)
![4-{3-[2-hydroxy-3-(1-piperidinyl)propoxy]-4-methoxybenzyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4249471.png)
![(1R,9aR)-1-{[4-(pyrimidin-2-yloxy)piperidin-1-yl]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B4249475.png)

![ethyl 3-({3-[(2-fluorobenzoyl)amino]propanoyl}amino)-4-methylpentanoate](/img/structure/B4249486.png)

![N-{[2-(methoxymethyl)pyrimidin-5-yl]methyl}-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B4249497.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-(1-phenylcyclopropyl)benzamide](/img/structure/B4249515.png)
![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-1H-benzimidazole](/img/structure/B4249523.png)
![2-[2-(2,4-dimethylphenoxy)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B4249526.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B4249536.png)
![1-[2-Hydroxy-3-[2-methoxy-4-[(2-pyridin-3-ylethylamino)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B4249542.png)
![N-[1-(4-biphenylyl)-4-piperidinyl]-N'-methyl-1,3-propanediamine dihydrochloride](/img/structure/B4249553.png)
